molecular formula C8H15N B1581291 1-Diethylamino-2-butyne CAS No. 6323-82-6

1-Diethylamino-2-butyne

Cat. No.: B1581291
CAS No.: 6323-82-6
M. Wt: 125.21 g/mol
InChI Key: GZDWCJZYZWTVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Diethylamino-2-butyne is an organic compound with the molecular formula C8H15N and a molecular weight of 125.2114 g/mol . It is characterized by the presence of a diethylamino group attached to a butyne backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethylamino-2-butyne can be synthesized through multiple-step organic synthesis. One common method involves the alkylation of diethylamine with propargyl bromide under basic conditions . The reaction typically proceeds as follows:

    Step 1: Preparation of propargyl bromide from propargyl alcohol and hydrobromic acid.

    Step 2: Alkylation of diethylamine with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylamino-2-butyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Diethylamino-2-butyne has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diethylamino-2-butyne involves its interaction with molecular targets through its diethylamino and alkyne functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The compound’s reactivity is influenced by the electronic properties of the alkyne and amino groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

1-Diethylamino-2-butyne can be compared with other similar compounds such as:

    1-Diethylamino-2-propyne: Similar structure but with a shorter alkyne chain.

    1-Diethylamino-2-hexane: Similar structure but with a saturated carbon chain.

    1-Diethylamino-2-butene: Similar structure but with a double bond instead of a triple bond.

Uniqueness: this compound is unique due to its combination of a diethylamino group and a butyne backbone, which imparts distinct reactivity and properties compared to its analogs. The presence of the triple bond in the butyne moiety allows for unique chemical transformations that are not possible with alkenes or alkanes.

Properties

IUPAC Name

N,N-diethylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDWCJZYZWTVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212611
Record name 1-Diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-82-6
Record name 1-Diethylamino-2-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-2-yn-1-yl)diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Diethylamino-2-butyne
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Diethylamino-2-butyne
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Diethylamino-2-butyne
Reactant of Route 4
Reactant of Route 4
1-Diethylamino-2-butyne
Reactant of Route 5
Reactant of Route 5
1-Diethylamino-2-butyne
Reactant of Route 6
Reactant of Route 6
1-Diethylamino-2-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.